Niflumic Acid

Beschreibung

Niflumic acid is an analgesic and anti-inflammatory agent used in the treatment of rheumatoid arthritis.

NIFLUMIC ACID is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

An analgesic and anti-inflammatory agent used in the treatment of rheumatoid arthritis.

See also: Mefenamic Acid (related); Clonixin (related).

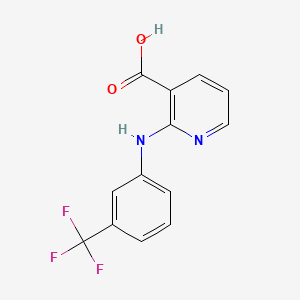

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3N2O2/c14-13(15,16)8-3-1-4-9(7-8)18-11-10(12(19)20)5-2-6-17-11/h1-7H,(H,17,18)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZFPYUNJRRFVQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC2=C(C=CC=N2)C(=O)O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023368 |

Source

|

| Record name | Niflumic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Niflumic Acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

8.83e-02 g/L |

Source

|

| Record name | Niflumic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04552 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Niflumic Acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4394-00-7 |

Source

|

| Record name | Niflumic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4394-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Niflumic acid [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004394007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Niflumic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04552 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | niflumic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758196 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Niflumic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Niflumic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.289 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NIFLUMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U5MP5IUD8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Niflumic Acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

203 °C |

Source

|

| Record name | Niflumic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04552 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Niflumic Acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Niflumic Acid's Complex Interplay with Ion Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Niflumic acid (NFA), a non-steroidal anti-inflammatory drug (NSAID) of the fenamate class, is widely recognized for its primary mechanism of action: the inhibition of cyclooxygenase (COX) enzymes, which curtails prostaglandin (B15479496) synthesis.[1][2] However, a significant and growing body of research has illuminated its multifaceted interactions with a diverse array of ion channels. These "off-target" effects are not merely secondary but represent a crucial aspect of NFA's pharmacological profile, offering both therapeutic potential and cautionary insights for drug development. This technical guide provides an in-depth exploration of the mechanisms through which niflumic acid modulates the function of various ion channels, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying pathways.

Modulation of Chloride Channels

Niflumic acid is perhaps most renowned in the field of ion channel research as a blocker of several types of chloride channels.[3] Its inhibitory actions span across different families of chloride channels, often with distinct mechanisms and potencies.

Calcium-Activated Chloride Channels (CaCCs)

NFA is a potent inhibitor of CaCCs.[2] This inhibition is a key factor in its effects on smooth muscle tone and epithelial fluid secretion.[2] Studies on rabbit portal vein smooth muscle cells have demonstrated a concentration-dependent inhibition of spontaneous transient inward currents (STICs), which are mediated by CaCCs.[4] The inhibitory effect is also voltage-dependent.[4]

Quantitative Data on NFA's Effect on CaCCs:

| Parameter | Value | Cell Type/Condition | Reference |

| IC50 | 3.6 µM | Rabbit portal vein smooth muscle cells (at -77 mV) | [4] |

| IC50 | 2.3 µM | Rabbit portal vein smooth muscle cells (at -50 mV) | [4] |

| IC50 | 1.1 µM | Rabbit portal vein smooth muscle cells (at +50 mV) | [4] |

| IC50 | 6.6 µM | Noradrenaline- and caffeine-evoked ICl(Ca) | [4] |

Experimental Protocol: Perforated Patch-Clamp Recording of CaCCs

A common method to study the effects of NFA on CaCCs in native cells is the nystatin (B1677061) perforated patch-clamp technique. This method preserves the intracellular signaling cascades that regulate CaCC activity.

-

Cell Preparation: Single smooth muscle cells are enzymatically isolated from tissues like the rabbit portal vein.

-

Recording Configuration: The perforated patch configuration is established using a pipette solution containing nystatin. This allows for electrical access to the cell while maintaining the integrity of the intracellular environment.

-

Solutions:

-

Pipette Solution: A potassium-containing solution is used to set the holding potential at the potassium equilibrium potential (around -77 mV) to isolate chloride currents.

-

Bath Solution: Standard physiological saline.

-

-

Voltage Protocol: Cells are held at a specific holding potential (e.g., -77 mV), and current-voltage relationships can be determined by applying voltage steps.

-

Drug Application: Niflumic acid is applied extracellularly at varying concentrations to determine its effect on the amplitude and kinetics of the CaCC-mediated currents.[4]

Signaling Pathway: NFA Inhibition of CaCCs

References

- 1. Niflumic acid inhibits chloride conductance of rat skeletal muscle by directly inhibiting the CLC-1 channel and by increasing intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Niflumic Acid? [synapse.patsnap.com]

- 3. Chloride channel blocker - Wikipedia [en.wikipedia.org]

- 4. Action of niflumic acid on evoked and spontaneous calcium-activated chloride and potassium currents in smooth muscle cells from rabbit portal vein - PubMed [pubmed.ncbi.nlm.nih.gov]

Niflumic Acid's In Vitro Profile as a Selective COX-2 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Niflumic acid, a non-steroidal anti-inflammatory drug (NSAID) of the fenamate class, is primarily recognized for its role in alleviating pain and inflammation.[1][2] Its therapeutic effects are largely attributed to the inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins (B1171923).[1][2] This technical guide delves into the in vitro characteristics of niflumic acid as a selective inhibitor of COX-2. It provides a comprehensive overview of its inhibitory potency, the experimental methodologies used for its evaluation, and its position within the broader context of COX-2 signaling.

Quantitative Analysis of COX-1 and COX-2 Inhibition

The in vitro inhibitory activity of niflumic acid against COX-1 and COX-2 has been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a key parameter used to assess the potency of inhibition. A lower IC50 value indicates greater potency. The selectivity of a compound for COX-2 over COX-1 is often expressed as a selectivity index (SI), calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.

A study utilizing a human whole blood assay determined the IC50 values of niflumic acid for COX-1 and COX-2.[3] In this system, the IC50 for COX-1 was found to be 25 µM, while the IC50 for COX-2 was 77 µM.[3] This results in a selectivity index of approximately 0.32, suggesting that in this specific assay, niflumic acid does not show a strong preference for COX-2 over COX-1.

Another source reports a potent IC50 value of 100 nM for niflumic acid against COX-2.[4] However, this report does not provide a corresponding IC50 value for COX-1, making it difficult to ascertain its selectivity from this data point alone. The discrepancy in these reported values highlights the importance of the specific in vitro assay conditions in determining the inhibitory potency and selectivity of a compound.

For a clear comparison, the available quantitative data is summarized in the table below:

| In Vitro Assay System | IC50 COX-1 (µM) | IC50 COX-2 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Human Whole Blood Assay | 25 | 77 | 0.32 | [3] |

| Not Specified | - | 0.1 | - | [4] |

Experimental Protocols for In Vitro COX Inhibition Assays

The determination of COX-1 and COX-2 inhibition and selectivity in vitro involves a variety of established methodologies.[5][6][7] These assays are crucial for the initial screening and characterization of potential NSAIDs.[5][6] A generalized workflow for such an assay is outlined below.

General Principle

In vitro COX inhibition assays typically measure the activity of purified COX-1 and COX-2 enzymes or the activity of these enzymes in a cellular context (e.g., whole blood assays). The assay quantifies the production of prostaglandins (such as Prostaglandin (B15479496) E2, PGE2) or other downstream products in the presence and absence of the test compound (niflumic acid). The reduction in product formation is used to calculate the percentage of inhibition and subsequently the IC50 value.

Common Methodologies

Several methods are employed to evaluate COX activity:

-

Colorimetric Assays: These assays often utilize the peroxidase activity of the COX enzyme. The appearance of an oxidized chromogen is monitored spectrophotometrically.[8]

-

Fluorometric Assays: These assays use a probe that becomes fluorescent upon reaction with a product of the COX enzymatic reaction. The fluorescence intensity is measured over time.[9]

-

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA kits are used to quantify the specific prostaglandins produced by the COX enzymes.[5]

-

Radioimmunoassays: This technique also quantifies prostaglandin production but uses radiolabeled antibodies.

-

Oxygen Consumption Measurement: The initial step of the COX reaction involves the consumption of molecular oxygen. This can be monitored using an oxygen electrode.[7]

Example Protocol: Human Whole Blood Assay

The human whole blood assay is a physiologically relevant ex vivo model that measures the activity of native COX-1 in platelets and inducible COX-2 in monocytes.[3][10]

-

COX-1 Activity Measurement:

-

Fresh human venous blood is collected into tubes containing an anticoagulant.

-

Aliquots of the blood are incubated with various concentrations of niflumic acid or vehicle control for a specified time (e.g., 1 hour) at 37°C.

-

The blood is allowed to clot to induce platelet aggregation and subsequent thromboxane (B8750289) B2 (TXB2) production via the COX-1 pathway.

-

The reaction is stopped, and the serum is separated by centrifugation.

-

TXB2 levels are quantified using a specific immunoassay.

-

-

COX-2 Activity Measurement:

-

Aliquots of the anticoagulated whole blood are incubated with an inflammatory stimulus, such as lipopolysaccharide (LPS), to induce COX-2 expression in monocytes. This incubation is typically carried out for a longer period (e.g., 24 hours).

-

Following the induction period, the blood is treated with various concentrations of niflumic acid or vehicle control.

-

The production of PGE2, a primary product of COX-2 in this system, is then measured, typically after the addition of a stimulus like calcium ionophore A23187.[3]

-

PGE2 levels are quantified using a specific immunoassay.

-

-

Data Analysis:

-

The percentage of inhibition for each concentration of niflumic acid is calculated relative to the vehicle control.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

The selectivity index is then calculated by dividing the IC50 for COX-1 by the IC50 for COX-2.[11]

-

Visualizing Key Processes

To better understand the experimental and biological context of niflumic acid's action, the following diagrams illustrate the experimental workflow for determining COX selectivity and the COX-2 signaling pathway.

Caption: Workflow for determining COX inhibitor selectivity.

Caption: The COX-2 signaling pathway.

Conclusion

The in vitro data on niflumic acid's inhibitory activity against COX-1 and COX-2 indicate that its selectivity for COX-2 is highly dependent on the assay system used. While some data suggests potent COX-2 inhibition, other comprehensive assays show a more balanced inhibition of both isoforms. This underscores the importance for researchers and drug development professionals to consider the specific experimental context when evaluating the selectivity profile of niflumic acid and other NSAIDs. The methodologies and pathways described in this guide provide a framework for the continued investigation and characterization of COX inhibitors.

References

- 1. What is the mechanism of Niflumic Acid? [synapse.patsnap.com]

- 2. What is Niflumic Acid used for? [synapse.patsnap.com]

- 3. pnas.org [pnas.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 6. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 9. mdpi.com [mdpi.com]

- 10. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ajmc.com [ajmc.com]

A Technical Guide to Niflumic Acid's Impact on Intracellular Calcium Signaling Pathways

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Niflumic acid (NFA), a member of the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), is primarily known for its inhibitory action on cyclooxygenase (COX) enzymes.[1][2] However, its pharmacological profile extends significantly beyond prostaglandin (B15479496) synthesis inhibition. NFA is a potent and widely utilized modulator of various ion channels, making it a critical tool for studying cellular excitability and signaling. Its most prominent effects are on chloride conductances, but it also directly and indirectly influences multiple components of the intracellular calcium ([Ca²⁺]i) signaling machinery. This guide provides an in-depth analysis of NFA's mechanisms of action on key calcium signaling pathways, presents quantitative data on its potency, details relevant experimental protocols, and visualizes the complex interactions involved.

Primary Target: Calcium-Activated Chloride Channels (CaCCs)

The most well-characterized effect of niflumic acid on ion channels is its potent blockade of Calcium-Activated Chloride Channels (CaCCs).[2][3] The discovery that the transmembrane protein 16A (TMEM16A), also known as Anoctamin 1 (ANO1), constitutes the molecular identity of many CaCCs has allowed for more precise characterization of this interaction.[4][5][6]

Mechanism of Action

Niflumic acid acts as a direct, reversible blocker of CaCCs.[7] Studies suggest it interacts with the channel pore, thereby inhibiting chloride ion flux.[7] This blockade reduces the cell's ability to depolarize in response to an increase in intracellular calcium, a critical feedback mechanism in many cell types, including smooth muscle and epithelial cells. The voltage dependency of the block can vary by tissue and channel composition. For instance, in rabbit portal vein smooth muscle, the inhibition is more potent at positive potentials, whereas in HEK293 cells expressing TMEM16A, the block is largely voltage-independent.[5][8]

Quantitative Data: NFA Potency on CaCCs

The inhibitory potency of niflumic acid on CaCCs has been quantified across various experimental systems.

| Target/System | Cell Type | Potency (IC₅₀ / Kᵢ) | Voltage-Dependent? |

| TMEM16A/ANO1 | HEK293 | 12 µM[4] | Less efficacious at negative potentials |

| TMEM16A/ANO1 | HEK293 | 18-20 µM[5] | No (-40 to +40 mV)[5] |

| Endogenous CaCC | Rabbit Portal Vein Smooth Muscle | 1.1 µM (+50 mV), 2.3 µM (-50 mV)[8] | Yes[8] |

| Endogenous CaCC | Xenopus Oocytes | 17 µM (apparent Kᵢ)[7] | No effect on I-V curve shape[7] |

Signaling Pathway Visualization

Modulation of Intracellular Calcium Stores

Niflumic acid's influence on [Ca²⁺]i extends beyond the plasma membrane. It directly modulates key channels on intracellular organelles, including the sarcoplasmic/endoplasmic reticulum (SR/ER) and mitochondria, leading to the release of stored calcium.

Mechanism of Action

-

Ryanodine Receptors (RyRs): In skeletal muscle, NFA exhibits a complex, concentration-dependent effect on RyRs. At low micromolar concentrations (~10 µM), it can increase the channel's mean open probability, thereby promoting Ca²⁺ release.[9][10] Conversely, at higher concentrations (~100 µM), it becomes inhibitory.[9][10] This dual action suggests multiple binding or modulatory sites on the RyR complex.

-

Sarcoplasmic Reticulum (SR) and Mitochondria: In various cell types, such as pulmonary artery smooth muscle and skeletal muscle fibers, NFA has been shown to induce Ca²⁺ release from intracellular stores independent of its other actions.[11][12] This effect has been attributed to Ca²⁺ efflux from both the SR and mitochondria, indicating a broader disruption of intracellular calcium homeostasis.[1][11][13] In some cases, this Ca²⁺ release can subsequently activate Ca²⁺-dependent protein kinase C (PKC), which can indirectly modulate other channels.[1][13]

Quantitative Data: NFA Effects on Ca²⁺ Stores

| Target/Effect | Cell Type | Effective Concentration |

| Ryanodine Receptor (RyR) Activation | Frog Skeletal Muscle | ~10 µM[9][10] |

| Ryanodine Receptor (RyR) Inhibition | Frog Skeletal Muscle | ~100 µM[9][10] |

| [Ca²⁺]i Increase (Mitochondrial Efflux) | Rat Skeletal Muscle | EC₅₀ ≈ 100 µM[1] |

| Ca²⁺ Release from SR Store | Rat Pulmonary Artery Smooth Muscle | Significant increase at 50 µM[11] |

Signaling Pathway Visualization

Effects on Other Channels in Calcium Homeostasis

NFA's activity profile includes several other ion channels that are either directly permeable to calcium or regulate the driving force for calcium entry.

Summary of Effects

-

T-type Voltage-Gated Ca²⁺ Channels (VGCCs): NFA blocks T-type calcium channels, which are crucial for regulating excitability and calcium entry in various cells, including neurons and spermatogenic cells.[14][15] The blockade is more potent for Caᵥ3.1 and Caᵥ3.3 isoforms compared to Caᵥ3.2.[14]

-

Store-Operated Calcium Entry (SOCE): In some cancer cell lines, NFA has been found to inhibit SOCE, the process by which the depletion of ER calcium stores triggers Ca²⁺ influx across the plasma membrane.[16]

-

Ca²⁺-Activated K⁺ Channels (KCa): Paradoxically, while blocking Ca²⁺-activated chloride channels, NFA can activate certain Ca²⁺-activated potassium channels (e.g., BKCa channels).[17] This is not a direct effect but is secondary to the NFA-induced rise in localized [Ca²⁺]i near the plasma membrane, which then activates these potassium channels, leading to hyperpolarization.[17]

Quantitative Data: Miscellaneous Targets

| Target/System | Cell Type | Potency (IC₅₀) |

| T-type Ca²⁺ Channels | Mouse Spermatogenic Cells | 73.5 µM[14][15] |

| Store-Operated Ca²⁺ Channels | Human K562 Cells | Inhibition observed at 100-300 µM[16] |

| CLC-1 Chloride Channel | Rat Skeletal Muscle | 42 µM[1][13] |

Integrated Signaling Pathway Visualization

References

- 1. Niflumic acid inhibits chloride conductance of rat skeletal muscle by directly inhibiting the CLC-1 channel and by increasing intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Niflumic Acid? [synapse.patsnap.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Pharmacological characterization of TMEM16A currents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activation and Inhibition of TMEM16A Calcium-Activated Chloride Channels | PLOS One [journals.plos.org]

- 6. Activation and Inhibition of TMEM16A Calcium-Activated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Niflumic and flufenamic acids are potent reversible blockers of Ca2(+)-activated Cl- channels in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Action of niflumic acid on evoked and spontaneous calcium-activated chloride and potassium currents in smooth muscle cells from rabbit portal vein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Modulation of frog skeletal muscle Ca2+ release channel gating by anion channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Cl− channel blocker niflumic acid releases Ca2+ from an intracellular store in rat pulmonary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Cl(-) channel blocker niflumic acid releases Ca(2+) from an intracellular store in rat pulmonary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Niflumic acid inhibits chloride conductance of rat skeletal muscle by directly inhibiting the CLC-1 channel and by increasing intracellular calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Niflumic acid blocks native and recombinant T-type channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. NIFLUMIC ACID BLOCKS NATIVE AND RECOMBINANT T-TYPE CHANNELS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Niflumic acid affects store-operated Ca(2+)-permeable (SOC) and Ca (2+)-dependent K (+) and Cl (-) ion channels and induces apoptosis in K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Niflumic acid hyperpolarizes smooth muscle cells via calcium-activated potassium channel in spiral modiolar artery of guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Niflumic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niflumic acid is a non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate class. It is primarily utilized for its analgesic and anti-inflammatory properties in the management of musculoskeletal and joint disorders such as osteoarthritis and rheumatoid arthritis.[1] Beyond its established role as a cyclooxygenase (COX) inhibitor, niflumic acid exhibits a complex pharmacological profile characterized by its modulation of various ion channels and intracellular signaling pathways. This multifaceted mechanism of action has prompted further investigation into its potential therapeutic applications in other disease areas. This technical guide provides an in-depth overview of the pharmacological properties of niflumic acid, presenting key quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions to support further research and drug development efforts.

Mechanism of Action

Niflumic acid's therapeutic effects are primarily attributed to its inhibition of COX-1 and COX-2 enzymes, which are critical for the synthesis of prostaglandins (B1171923), key mediators of inflammation, pain, and fever.[2][3] Additionally, niflumic acid is a known modulator of several ion channels, contributing to its analgesic and other pharmacological activities.

Cyclooxygenase Inhibition

Niflumic acid non-selectively inhibits both COX-1 and COX-2, thereby reducing the production of prostaglandins from arachidonic acid.[2] This inhibition of prostaglandin (B15479496) synthesis is the cornerstone of its anti-inflammatory and analgesic effects.

Ion Channel Modulation

A significant aspect of niflumic acid's pharmacological profile is its activity as an ion channel modulator. It has been shown to block various chloride channels, including calcium-activated chloride channels (CaCCs) and the voltage-gated chloride channel CLC-1.[2][4] Furthermore, it has been reported to interact with voltage-gated potassium channels, transient receptor potential (TRP) channels, GABA-A receptors, NMDA receptors, and T-type calcium channels.[2] This broad ion channel activity likely contributes to its analgesic effects and may open avenues for its use in other therapeutic areas, such as neuropathic pain.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of niflumic acid.

Table 1: In Vitro Potency of Niflumic Acid

| Target | Assay System | Parameter | Value | Reference |

| COX-1 | Human Whole Blood Assay | IC50 | 25 µM | [5] |

| COX-2 | Human Whole Blood Assay | IC50 | 77 µM | [5] |

| COX-2 | Not Specified | IC50 | 100 nM | [6][7] |

| Ca2+-activated Cl- channels | Not Specified | Ki | 17 mM | [8] |

| Ca2+-activated non-selective cation channels | Inside-out patches (rat exocrine pancreatic cells) | IC50 | 50 µM | [8] |

| Spontaneous Transient Inward Current (STIC) | Not Specified | IC50 at -50 mV | 2.3 µM | [8] |

| Spontaneous Transient Inward Current (STIC) | Not Specified | IC50 at +50 mV | 1.1 µM | [8] |

| Noradrenaline- and caffeine-evoked IO(Ca) | Not Specified | ICM50 | 6.6 µM | [8] |

Table 2: Pharmacokinetic Parameters of Niflumic Acid in Humans

| Parameter | Value | Reference |

| Total Plasma Clearance | 45 ml/min | [9] |

| Elimination Half-life | ~2 hours | [9] |

| Volume of Distribution | 0.12 l/kg | [9] |

| Systemic Availability (oral) | Close to 100% | [9] |

Key Signaling Pathways

Niflumic acid influences several critical signaling pathways, primarily the prostaglandin synthesis pathway via COX inhibition and various pathways modulated by its ion channel activity. Emerging evidence also suggests its interaction with the NF-κB and MAPK/ERK signaling cascades.

Prostaglandin Synthesis Pathway

The primary mechanism of action of niflumic acid involves the inhibition of the cyclooxygenase (COX) enzymes, which are central to the conversion of arachidonic acid into prostaglandins. This pathway is a key driver of inflammation and pain.

NF-κB Signaling Pathway

The transcription factor NF-κB is a critical regulator of inflammatory responses. While the direct interaction is still under investigation, NSAIDs are known to modulate this pathway, often downstream of prostaglandin signaling.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another key regulator of cellular processes, including inflammation. Niflumic acid has been shown to affect the expression of ERK1/2, suggesting an interaction with this pathway.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings.

Whole-Cell Patch-Clamp Electrophysiology Workflow

This workflow outlines the general procedure for investigating the effect of niflumic acid on ion channel currents using the whole-cell patch-clamp technique.

Detailed Methodology:

-

Cell Preparation: Culture cells expressing the ion channel of interest on glass coverslips to sub-confluent densities.

-

Solution Preparation: Prepare appropriate intracellular and extracellular recording solutions. The intracellular solution typically contains a high concentration of the primary permeant ion (e.g., CsCl for chloride channels) and a calcium buffer (e.g., EGTA). The extracellular solution mimics physiological saline.

-

Pipette Fabrication: Pull recording pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.

-

Recording:

-

Transfer a coverslip with cells to the recording chamber on an inverted microscope.

-

Lower the recording pipette and approach a single cell under positive pressure.

-

Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

-

Apply gentle suction to rupture the membrane patch and establish the whole-cell configuration.

-

Clamp the membrane potential at a desired holding potential (e.g., -60 mV).

-

Apply voltage steps or ramps to elicit ion channel currents and record baseline activity.

-

Perfuse the recording chamber with an extracellular solution containing the desired concentration of niflumic acid and record the resulting changes in current.

-

Wash out the niflumic acid with the control extracellular solution to assess the reversibility of the effect.

-

-

Data Analysis: Analyze the recorded currents for changes in amplitude, kinetics (activation, deactivation, inactivation), and voltage-dependence in the presence and absence of niflumic acid.

Intracellular Calcium Imaging with Fura-2 AM

This protocol describes the measurement of changes in intracellular calcium concentration ([Ca2+]i) in response to niflumic acid using the ratiometric fluorescent indicator Fura-2 AM.

Detailed Methodology:

-

Cell Seeding: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy.

-

Fura-2 AM Loading:

-

Prepare a Fura-2 AM stock solution in anhydrous DMSO.

-

Dilute the Fura-2 AM stock solution in a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to a final concentration of 1-5 µM. The addition of a non-ionic surfactant like Pluronic F-127 can aid in dye loading.

-

Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C in the dark.

-

Wash the cells with the physiological buffer to remove extracellular dye.

-

Allow the cells to de-esterify the dye for at least 30 minutes.

-

-

Calcium Imaging:

-

Mount the dish or coverslip on a fluorescence microscope equipped for ratiometric imaging.

-

Excite the Fura-2 loaded cells alternately with light at 340 nm and 380 nm, and collect the emission at ~510 nm.

-

Record a stable baseline fluorescence ratio (F340/F380).

-

Apply niflumic acid to the cells and continuously record the changes in the fluorescence ratio.

-

At the end of the experiment, calibrate the Fura-2 signal by determining the maximum fluorescence ratio (Rmax) with a calcium ionophore (e.g., ionomycin) in the presence of saturating extracellular calcium, and the minimum fluorescence ratio (Rmin) in a calcium-free solution containing a calcium chelator (e.g., EGTA).

-

-

Data Analysis: Calculate the intracellular calcium concentration using the Grynkiewicz equation: [Ca2+]i = Kd * [(R - Rmin) / (Rmax - R)] * (Fmax380 / Fmin380), where Kd is the dissociation constant of Fura-2 for Ca2+.

Conclusion

Niflumic acid possesses a diverse pharmacological profile that extends beyond its classical role as a non-selective COX inhibitor. Its ability to modulate a wide array of ion channels and influence key inflammatory signaling pathways such as NF-κB and MAPK/ERK highlights its potential for therapeutic applications in a broader range of conditions than currently approved. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for the scientific community to further elucidate the molecular mechanisms of niflumic acid and explore its full therapeutic potential. Further research is warranted to fully characterize its selectivity for COX-1 versus COX-2 under various conditions and to delineate the precise molecular interactions within the NF-κB and MAPK/ERK signaling cascades.

References

- 1. researchgate.net [researchgate.net]

- 2. What is the mechanism of Niflumic Acid? [synapse.patsnap.com]

- 3. What is Niflumic Acid used for? [synapse.patsnap.com]

- 4. Two non-steroidal anti-inflammatory drugs, niflumic acid and diclofenac, inhibit the human glutamate transporter EAAT1 through different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. The pharmacokinetics and availability of niflumic acid in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Niflumic Acid's Role in Modulating Chloride Channel Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Niflumic acid (NFA), a non-steroidal anti-inflammatory drug (NSAID) of the fenamate class, is a widely recognized modulator of various ion channels. This technical guide provides an in-depth analysis of its multifaceted role in the modulation of chloride channel activity. We will explore its mechanism of action on several key chloride channel families, including the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), Chloride Channel (ClC) family, and Calcium-Activated Chloride Channels (CaCCs). This document will present quantitative data on its inhibitory and, in some cases, potentiating effects, detail experimental protocols for studying these interactions, and visualize the complex signaling pathways influenced by niflumic acid's activity on chloride channels.

Introduction to Niflumic Acid and Chloride Channels

Niflumic acid is a pharmacological agent primarily used for its anti-inflammatory and analgesic properties, which are attributed to its inhibition of cyclooxygenase (COX) enzymes.[1] Beyond this primary mechanism, NFA exhibits significant effects on various ion channels, making it a valuable tool for physiological research and a compound of interest for potential therapeutic applications in channelopathies.[1][2]

Chloride channels are a diverse group of ion channels that play crucial roles in a multitude of physiological processes, including transepithelial transport, cell volume regulation, and maintenance of membrane potential.[3] Their dysfunction is implicated in several diseases, such as cystic fibrosis and myotonia congenita.[1][4] Niflumic acid's ability to modulate these channels provides a chemical probe to investigate their function and a potential scaffold for the development of novel therapeutics.

Modulation of Major Chloride Channel Families by Niflumic Acid

Niflumic acid exhibits a broad spectrum of activity, affecting multiple families of chloride channels with varying mechanisms and potencies.

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)

NFA acts as a direct open-channel blocker of the CFTR chloride channel.[5] Its chemical structure resembles that of diphenylamine-2-carboxylate (DPC), another known CFTR inhibitor.[5] The blocking action of NFA is characterized by a rapid, flickery block that reduces the current amplitude without significantly altering the channel's open probability.[5] This suggests that NFA enters the channel pore when it is in the open state and physically occludes the passage of chloride ions.[5] The interaction is voltage-dependent and occurs from the intracellular side of the membrane.[5]

Chloride Channel (ClC) Family

Niflumic acid demonstrates complex interactions with members of the ClC family.

-

ClC-1: In skeletal muscle, NFA inhibits the ClC-1 channel, which is crucial for stabilizing the resting membrane potential.[6][7] This inhibition occurs through two distinct mechanisms: a direct block of the channel by interacting with an intracellular binding site, and an indirect pathway involving an increase in intracellular calcium concentration ([Ca2+]i) and subsequent activation of Protein Kinase C (PKC).[6][8] The NFA-induced rise in intracellular calcium is believed to originate from mitochondrial calcium efflux.[6][8]

-

ClC-K: NFA's effect on kidney-specific ClC-K channels is particularly intriguing, exhibiting a biphasic dose-response. At lower concentrations (below ~1 mM), NFA potentiates or activates ClC-Ka channels, while at higher concentrations, it acts as an inhibitor.[9][10] This suggests the presence of distinct binding sites for activation and inhibition.[10] This dual activity makes NFA a valuable tool for studying the gating mechanisms of ClC-K channels.

Calcium-Activated Chloride Channels (CaCCs) / TMEM16A

Niflumic acid is a well-established inhibitor of Calcium-Activated Chloride Channels (CaCCs), now known to be encoded by the TMEM16A gene.[11][12] The inhibition of TMEM16A currents by NFA can be voltage-dependent, with reduced efficacy at negative membrane potentials.[11] Some studies have also reported that NFA can prolong the deactivation of TMEM16A tail currents at negative potentials.[5] The potency of NFA as a TMEM16A inhibitor can be influenced by the intracellular anion concentration, suggesting a component of pore block.[13]

Quantitative Data on Niflumic Acid's Effects

The inhibitory potency of niflumic acid varies significantly across different chloride channels and experimental conditions. The following tables summarize the key quantitative data.

| Channel | Preparation | Technique | IC50 / Ki | Voltage Dependence | Reference(s) |

| CFTR | Recombinant human CFTR in excised inside-out membrane patches | Electrophysiology | K_i = 253 µM (at -50 mV) | Yes | [5] |

| ClC-1 | Native rat skeletal muscle | Current-clamp | IC50 = 42 µM | - | [6][8] |

| Wild-type human ClC-1 in HEK293 cells | Whole-cell patch-clamp | IC50 = ~97 µM (at -90 mV) | Yes | [1][14] | |

| TMEM16A | Human TMEM16A in HEK293 cells | Whole-cell patch-clamp | IC50 = 12 µM | Less efficacious at negative potentials | [11][15] |

| ANO1 (TMEM16A) | Inside-out patch-clamp | K_1/2 = 18-20 µM | Not voltage-dependent between -40 mV and +40 mV | [13] | |

| CaCC | Rabbit coronary artery myocytes | Electrophysiology | IC50 = 159 µM | Yes | [16] |

Table 1: Inhibitory concentrations of niflumic acid on various chloride channels.

| Channel | Effect | Concentration Range | Experimental System | Reference(s) |

| ClC-Ka | Potentiation/Activation | < ~1 mM | Xenopus oocytes expressing ClC-Ka | [9][12] |

| Inhibition | > ~1 mM | Xenopus oocytes expressing ClC-Ka | [9] |

Table 2: Biphasic effect of niflumic acid on ClC-Ka channels.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of niflumic acid on chloride channel activity.

Whole-Cell Patch-Clamp Recording

This technique is used to record the macroscopic currents flowing through all channels on the cell membrane.

Objective: To measure the effect of niflumic acid on the total chloride current in a cell expressing the channel of interest (e.g., ClC-1 or TMEM16A).

Materials:

-

Cell Culture: HEK293 cells stably or transiently expressing the chloride channel of interest.

-

External Solution (ACSF): (in mM) 126 NaCl, 2.5 KCl, 2 CaCl2, 1 MgSO4, 26 NaHCO3, 1.25 NaH2PO4, and 10 glucose, bubbled with 95% O2 - 5% CO2.

-

Internal (Pipette) Solution: (in mM) 130 CsCl, 1 MgCl2, 10 HEPES, 10 EGTA, 4 ATP-Mg, adjusted to pH 7.2 with CsOH.

-

Niflumic Acid Stock Solution: 100 mM NFA in DMSO, stored at -20°C. Diluted to final concentrations in the external solution on the day of the experiment.

-

Patch-clamp rig: Microscope, amplifier, micromanipulator, perfusion system.

Procedure:

-

Culture cells on glass coverslips to sub-confluent densities.

-

Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.

-

Pull borosilicate glass capillaries to produce micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.

-

Fill a micropipette with the internal solution and mount it on the micromanipulator.

-

Approach a target cell with the micropipette while applying positive pressure.

-

Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

-

Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -70 mV.

-

Apply a voltage-step protocol to elicit chloride currents. For ClC-1, this may involve steps from -150 mV to +150 mV.[1][14] For TMEM16A, which is calcium-activated, the internal solution should contain a defined free calcium concentration.

-

Record baseline currents in the external solution.

-

Perfuse the cell with the external solution containing the desired concentration of niflumic acid and record the currents again.

-

Wash out the niflumic acid with the external solution to check for reversibility of the effect.

-

Analyze the current amplitudes and kinetics before, during, and after NFA application.

Inside-Out Patch-Clamp Recording

This configuration allows for the study of single-channel currents and the application of substances to the intracellular face of the membrane patch.

Objective: To investigate the mechanism of niflumic acid block on single CFTR channels.

Materials:

-

Cell Culture: Cells expressing the CFTR channel.

-

Pipette (Extracellular) Solution: (in mM) 140 N-methyl-D-glucamine (NMDG)-Cl, 2 MgCl2, 10 TES, pH 7.4.

-

Bath (Intracellular) Solution: (in mM) 140 NMDG-Cl, 2 MgCl2, 10 TES, 1 EGTA, 1 ATP, and catalytic subunit of PKA, pH 7.4.

-

Niflumic Acid: Added directly to the bath solution at various concentrations.

Procedure:

-

Follow steps 1-6 of the whole-cell patch-clamp protocol to achieve a GΩ seal.

-

Instead of rupturing the membrane, gently pull the pipette away from the cell to excise a patch of membrane with its intracellular side facing the bath solution.

-

Activate CFTR channels by including PKA and ATP in the bath solution.

-

Record single-channel currents at a fixed holding potential (e.g., -50 mV).

-

Perfuse the bath with solutions containing different concentrations of niflumic acid.

-

Observe the changes in single-channel current amplitude and open/closed kinetics.

-

Analyze the data to determine the blocking mechanism (e.g., open-channel block).

Signaling Pathways and Visualizations

Niflumic acid's modulation of chloride channels can trigger downstream signaling events, most notably the indirect regulation of ClC-1 via a calcium-PKC pathway.

NFA-Induced Calcium Release and PKC Activation

In skeletal muscle, niflumic acid has been shown to induce an increase in intracellular calcium by promoting its release from mitochondria.[6][8] This elevated calcium can then activate calcium-dependent protein kinase C (PKC). Activated PKC can phosphorylate the ClC-1 channel, leading to its inhibition.[6][8] This represents an indirect mechanism of chloride channel modulation by NFA, in addition to its direct blocking effects.

Experimental Workflow for Whole-Cell Patch-Clamp

The following diagram illustrates the typical workflow for a whole-cell patch-clamp experiment to test the effect of niflumic acid.

Conclusion

Niflumic acid is a versatile pharmacological tool for the study of chloride channels. Its diverse mechanisms of action, including direct channel block, indirect modulation via signaling pathways, and biphasic effects, provide valuable insights into the structure, function, and regulation of these important ion transporters. For drug development professionals, the promiscuity of niflumic acid highlights the challenges in developing selective chloride channel modulators. However, its structure and modes of action can serve as a foundation for the design of more specific and potent compounds targeting chloride channels implicated in various diseases. This guide provides a comprehensive overview of the current understanding of niflumic acid's interaction with chloride channels, offering a valuable resource for researchers in the field.

References

- 1. Frontiers | Chaperone activity of niflumic acid on ClC-1 chloride channel mutants causing myotonia congenita [frontiersin.org]

- 2. Frontiers | ClC-1 chloride channels: state-of-the-art research and future challenges [frontiersin.org]

- 3. cn.aminer.org [cn.aminer.org]

- 4. Whole Cell Patch Clamp Protocol [protocols.io]

- 5. Pharmacological characterization of TMEM16A currents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Niflumic acid inhibits chloride conductance of rat skeletal muscle by directly inhibiting the CLC-1 channel and by increasing intracellular calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scilit.com [scilit.com]

- 8. Niflumic acid inhibits chloride conductance of rat skeletal muscle by directly inhibiting the CLC-1 channel and by increasing intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mechanism of interaction of niflumic acid with heterologously expressed kidney CLC-K chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacological characterization of TMEM16A currents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of sites responsible for the potentiating effect of niflumic acid on ClC-Ka kidney chloride channels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Activation and Inhibition of TMEM16A Calcium-Activated Chloride Channels | PLOS One [journals.plos.org]

- 14. Chaperone activity of niflumic acid on ClC-1 chloride channel mutants causing myotonia congenita - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Dynamics of Ca2+-dependent Cl- channel modulation by niflumic acid in rabbit coronary arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary studies on Niflumic Acid in neurological models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of preliminary studies on Niflumic Acid (NFA) in various neurological models. Niflumic Acid, a non-steroidal anti-inflammatory drug (NSAID) of the fenamate class, is primarily known for its inhibition of cyclooxygenase (COX) enzymes.[1] However, emerging research has highlighted its pleiotropic effects on various ion channels within the central and peripheral nervous systems, suggesting its potential as a modulator of neuronal function and a candidate for further investigation in neurological disorders.[2][3]

This document summarizes key quantitative data from preclinical studies, details experimental protocols for relevant neurological models, and provides visual representations of signaling pathways and experimental workflows to facilitate a comprehensive understanding of Niflumic Acid's actions in a neurological context.

Core Mechanisms of Action

Niflumic Acid's effects in neurological models are attributed to two primary mechanisms:

-

Inhibition of Cyclooxygenase (COX) Enzymes: As an NSAID, NFA blocks COX-1 and COX-2, thereby reducing the synthesis of prostaglandins (B1171923) from arachidonic acid.[1][2] Prostaglandins are key mediators of inflammation and pain, and their inhibition is a cornerstone of NFA's anti-inflammatory and analgesic properties.[2]

-

Modulation of Ion Channels: NFA has been shown to interact with several types of ion channels, influencing neuronal excitability and signaling. This includes the blockade of calcium-activated chloride channels (CaCCs), modulation of GABA-A receptors, and effects on Transient Receptor Potential (TRP) channels and glycine (B1666218) receptors.[1][4][5]

These dual actions make Niflumic Acid a compound of interest for neurological conditions where both inflammation and aberrant neuronal signaling play a role.

Quantitative Data Summary

The following tables summarize the quantitative findings from key preliminary studies on Niflumic Acid in neurological models.

Table 1: Effects of Niflumic Acid on GABA-A Receptor-Mediated Currents in Dorsal Root Ganglion (DRG) Neurons

| Parameter | Concentration of NFA | Effect | Reference |

| GABA-induced Inward Current Inhibition | 1 µmol/l | 5.32 ± 3.51% inhibition | [6] |

| 10 µmol/l | 33.8 ± 5.20% inhibition | [6] | |

| 100 µmol/l | 52.2 ± 6.32% inhibition | [6][7] | |

| GABA EC50 | Not specified | No significant alteration | [7] |

| Inverse Potential of GABA-activated current | Not specified | No significant alteration | [7] |

| Desensitization of GABA-induced currents (τ value) | 100 µmol/l | Fast desensitization: decreased from 14.68 ± 5.11 sec to 4.64 ± 2.21 sec | [6] |

| Slow desensitization: decreased from 175.8 ± 42.67 sec to 43.70 ± 14.34 sec | [6] |

Table 2: Effects of Niflumic Acid in a Neuropathic Pain Model (Chronic Constriction Injury)

| Parameter | NFA Concentration / Dose | Effect | Reference |

| Thermal Withdrawal Latency (TWL) | 10 µmol/l | Significantly longer than CCI group | [6] |

| 50 µmol/l | Significantly longer than 10 µmol/l group | [6] | |

| 300 µmol/l | No significant difference from 50 µmol/l group | [6] |

Table 3: Effects of Niflumic Acid in a Stavudine-Induced Neuropathic Pain Model

| Parameter | NFA Dose | Effect | Reference |

| Behavioral, Electrophysiological, and Biochemical Alterations | 10, 15, and 20 mg/kg (intraperitoneally) | Restoration of core and associated symptoms of peripheral neuropathy | [5] |

| Pharmacological Efficacy | 20 mg/kg | Equivalent to pregabalin (B1679071) (30 mg/kg) | [5] |

Table 4: Antiseizure Properties of Niflumic Acid in a Human Stem-Cell Derived Neuroglial Circuit Model

| Parameter | NFA Concentration | Effect | Reference |

| 4-Aminopyridine (4-AP) evoked epileptiform activity | 10-100 µM | Dose-dependent attenuation | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preliminary studies of Niflumic Acid.

Whole-Cell Patch-Clamp Recording from Dorsal Root Ganglion (DRG) Neurons

This protocol is adapted from methodologies used to study the effects of NFA on ion channels in sensory neurons.[3][4][9]

Objective: To record ion currents from individual DRG neurons to assess the modulatory effects of Niflumic Acid.

Materials:

-

Animals: Sprague-Dawley rats.

-

Reagents: Collagenase, trypsin, DMEM/F12 medium, Poly-L-lysine, standard external and internal solutions for patch-clamp recording.

-

Equipment: Dissection microscope, patch-clamp amplifier and digitizer, micromanipulators, perfusion system, recording chamber, glass pipettes.

Procedure:

-

DRG Neuron Isolation and Culture:

-

Euthanize the rat according to approved animal care protocols.

-

Dissect the dorsal root ganglia from the spinal column under sterile conditions.

-

Treat the ganglia with an enzyme solution (e.g., 1 mg/mL collagenase and 0.2 mg/mL trypsin in DMEM/F12) to dissociate the neurons.[3]

-

Plate the dissociated neurons on Poly-L-lysine coated coverslips.[3]

-

Incubate the cultured neurons for use within 24-48 hours.

-

-

Patch-Clamp Recording:

-

Place a coverslip with adherent DRG neurons into a recording chamber on the microscope stage and perfuse with standard external solution.

-

Fabricate patch pipettes from borosilicate glass capillaries and fill with the appropriate internal solution. The resistance of the pipettes should be 3-7 MΩ.

-

Approach a neuron with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal.

-

Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

-

Clamp the neuron at a holding potential (e.g., -70 mV) in voltage-clamp mode.

-

Record baseline currents and then apply agonists (e.g., GABA) with and without Niflumic Acid at various concentrations using a perfusion system.

-

Analyze the changes in current amplitude, kinetics, and voltage-dependence.

-

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

This protocol is a widely used model to induce neuropathic pain in rodents and has been employed in studies assessing the analgesic effects of NFA.[10][11][12]

Objective: To create a model of peripheral nerve injury that results in measurable signs of neuropathic pain (e.g., thermal hyperalgesia, mechanical allodynia).

Materials:

-

Animals: Male Sprague-Dawley or Wistar rats (typically 200-250 g).[10][12]

-

Surgical Instruments: Scalpel, scissors, forceps, retractors, needle holder.

-

Suture Material: 4-0 chromic gut suture.[11]

-

Anesthesia: As per approved institutional protocols (e.g., isoflurane, ketamine/xylazine).

Procedure:

-

Anesthesia and Surgical Preparation:

-

Anesthetize the rat and shave the area over the mid-thigh of one hind limb.

-

Place the animal on a surgical board and sterilize the surgical site.

-

-

Sciatic Nerve Exposure:

-

Make a skin incision on the lateral surface of the thigh.

-

Separate the biceps femoris muscle to expose the common sciatic nerve.[11]

-

-

Nerve Ligation:

-

Carefully free the sciatic nerve from the surrounding connective tissue.

-

Place four loose ligatures of 4-0 chromic gut suture around the sciatic nerve at approximately 1 mm intervals.[11]

-

The ligatures should be tied just tight enough to cause a slight constriction of the nerve without arresting epineural blood flow.[11]

-

-

Wound Closure and Post-operative Care:

-

Close the muscle layer and skin with appropriate sutures or staples.[11]

-

Administer post-operative analgesics as per institutional guidelines (note: some study protocols may withhold analgesia to avoid confounding results).[10][12]

-

House the animals individually or in small groups with easy access to food and water.

-

Monitor the animals for signs of distress and infection.

-

-

Behavioral Testing:

-

Assess for the development of neuropathic pain behaviors (e.g., thermal hyperalgesia using a plantar test, mechanical allodynia using von Frey filaments) at various time points post-surgery (e.g., daily or every few days).[11]

-

Administer Niflumic Acid or vehicle and re-assess behavioral responses to determine its analgesic efficacy.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways influenced by Niflumic Acid and the workflows of the experimental models described.

Caption: Dual mechanisms of Niflumic Acid action.

Caption: Workflow for whole-cell patch-clamp experiments.

Caption: Workflow for the Chronic Constriction Injury model.

Conclusion and Future Directions

The preliminary studies on Niflumic Acid in neurological models reveal a compound with a multifaceted mechanism of action, impacting both inflammatory pathways and neuronal excitability. The quantitative data, though from a limited number of studies, consistently demonstrate its modulatory effects on key ion channels involved in nociception and neuronal inhibition. The efficacy of NFA in preclinical models of neuropathic pain and its antiseizure properties in a human cell-based model suggest that its therapeutic potential may extend beyond its traditional use as an anti-inflammatory agent.

Future research should focus on:

-

Elucidating the precise molecular interactions between Niflumic Acid and its various ion channel targets.

-

Expanding the investigation of NFA to other neurological disease models where neuroinflammation and ion channel dysfunction are implicated, such as traumatic brain injury and neurodegenerative diseases.

-

Conducting more extensive dose-response studies to establish optimal therapeutic windows and to better understand the concentration-dependent effects of NFA on different neuronal populations.

-

Investigating the downstream signaling cascades affected by NFA's modulation of ion channels to gain a more complete picture of its neuropharmacological profile.

This technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the potential of Niflumic Acid and other fenamates as novel therapeutic agents for neurological disorders. The detailed protocols and summarized data are intended to facilitate the design of future studies aimed at further characterizing the role of this intriguing compound in the nervous system.

References

- 1. researchgate.net [researchgate.net]

- 2. What is the mechanism of Niflumic Acid? [synapse.patsnap.com]

- 3. A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimized primary dorsal root ganglion cell culture protocol for reliable K+ current patch-clamp recordings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Niflumic acid, a TRPV1 channel modulator, ameliorates stavudine-induced neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of niflumic acid on γ-aminobutyric acid-induced currents in isolated dorsal root ganglion neurons of neuropathic pain rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [The effect of niflumic acid on gamma aminobutyric acid activated current in DRG neurons] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antiseizure properties of fenamate NSAIDs determined in mature human stem-cell derived neuroglial circuits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Whole-Cell Patch Clamp Recordings on Intact Rat Dorsal Root Ganglia [jove.com]

- 10. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 11. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]

- 12. criver.com [criver.com]

Niflumic Acid's Impact on Prostaglandin Synthesis Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Niflumic acid, a non-steroidal anti-inflammatory drug (NSAID) of the fenamate class, exerts its therapeutic effects primarily through the modulation of the prostaglandin (B15479496) synthesis pathway. This technical guide provides an in-depth analysis of the core mechanisms of niflumic acid's action, with a focus on its inhibitory effects on cyclooxygenase (COX) enzymes. This document summarizes key quantitative data, details relevant experimental protocols for assessing its activity, and provides visual representations of the pertinent signaling pathways and experimental workflows to support further research and drug development efforts.

Introduction

Niflumic acid is a well-established anti-inflammatory, analgesic, and antipyretic agent.[1] Its clinical efficacy is intrinsically linked to its ability to interfere with the arachidonic acid cascade, a critical biological pathway responsible for the production of prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever.[2] Understanding the nuanced interactions of niflumic acid with the enzymes of this pathway is crucial for optimizing its therapeutic use and for the development of novel anti-inflammatory agents with improved specificity and reduced side effects.

Mechanism of Action: Inhibition of Prostaglandin Synthesis

The primary mechanism of action of niflumic acid is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] These enzymes are responsible for the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes.[3][4]

-

Phospholipase A2 (PLA2) Interaction: The synthesis of prostaglandins is initiated by the release of arachidonic acid from membrane phospholipids, a reaction catalyzed by phospholipase A2 (PLA2). While the primary target of niflumic acid is COX, some studies suggest a potential for interaction with PLA2, which would represent an upstream point of intervention in the inflammatory cascade.

-

Cyclooxygenase (COX) Inhibition: Niflumic acid acts as a non-selective inhibitor of both COX-1 and COX-2.[1] COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, such as protecting the gastric mucosa and maintaining renal blood flow.[1] In contrast, COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation.[1] The inhibition of COX-2 is largely responsible for the anti-inflammatory and analgesic effects of NSAIDs, while the concurrent inhibition of COX-1 is associated with some of their common side effects, particularly gastrointestinal issues.[4]

Quantitative Data: Inhibitory Potency of Niflumic Acid

The inhibitory potency of niflumic acid against COX-1 and COX-2 is a critical parameter for understanding its pharmacological profile. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. The following table summarizes reported IC50 values for niflumic acid. It is important to note that these values can vary depending on the specific experimental conditions, such as the source of the enzyme and the assay methodology employed.[5]

| Enzyme | Assay Type | IC50 (µM) | Reference |

| COX-1 | Human Whole Blood Assay | Varies | [6],[7] |

| COX-2 | Human Whole Blood Assay | Varies | [6],[7] |

| COX-2 | Not Specified | ~0.1 | [8] (as a general COX-2 inhibitor) |

Note: The available literature presents a range of IC50 values for niflumic acid, often within the context of broader NSAID comparison studies. The selectivity index (COX-1 IC50 / COX-2 IC50) is a key determinant of the gastrointestinal safety profile of an NSAID.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the impact of niflumic acid on prostaglandin synthesis.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a method to determine the in vitro inhibitory activity of niflumic acid on COX-1 and COX-2 enzymes.

Materials:

-

Purified ovine COX-1 or human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Niflumic acid (test compound)

-

Indomethacin (positive control)

-

Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

-

Enzyme immunoassay (EIA) kit for PGE2 quantification

-

Microplate reader

Procedure:

-

Prepare serial dilutions of niflumic acid and the positive control (indomethacin) in the assay buffer.

-

In a microplate, add the assay buffer, the enzyme (COX-1 or COX-2), and the different concentrations of niflumic acid or control.

-

Pre-incubate the plate for a specified time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Incubate the reaction for a defined period (e.g., 10-20 minutes) at 37°C.

-

Stop the reaction by adding a stopping solution (e.g., a solution of HCl).

-

Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of niflumic acid.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Human Whole Blood Assay for COX-1 and COX-2 Inhibition

This ex vivo assay provides a more physiologically relevant assessment of NSAID activity by utilizing whole blood.[9][10]

Materials:

-

Freshly drawn human venous blood from healthy, drug-free volunteers.

-

Niflumic acid (test compound)

-

Lipopolysaccharide (LPS) for COX-2 induction

-

Saline (vehicle control)

-

EIA kits for Thromboxane B2 (TXB2) and Prostaglandin E2 (PGE2) quantification

-

Incubator, centrifuge, and microplate reader

Procedure for COX-1 Activity (TXB2 production):

-

Aliquot 1 mL of whole blood into tubes containing various concentrations of niflumic acid or vehicle.

-

Allow the blood to clot by incubating at 37°C for 1 hour. During this time, endogenous thrombin stimulates platelet TXB2 production via COX-1.

-

Centrifuge the tubes to separate the serum.

-

Collect the serum and measure the concentration of TXB2 using an EIA kit.

-

Calculate the percentage inhibition of TXB2 synthesis for each niflumic acid concentration to determine the IC50 for COX-1.

Procedure for COX-2 Activity (PGE2 production):

-

Aliquot 1 mL of heparinized whole blood into tubes containing various concentrations of niflumic acid or vehicle.

-

Add LPS (e.g., 10 µg/mL) to induce COX-2 expression in monocytes.[9]

-

Incubate the blood at 37°C for 24 hours.

-

Centrifuge the tubes to separate the plasma.

-

Collect the plasma and measure the concentration of PGE2 using an EIA kit.

-

Calculate the percentage inhibition of PGE2 synthesis for each niflumic acid concentration to determine the IC50 for COX-2.

Measurement of Prostaglandin E2 Production in Cell Culture

This protocol describes how to measure the effect of niflumic acid on PGE2 production in a cell-based model.[11][12]

Materials:

-

A suitable cell line (e.g., murine fibroblasts, human monocytes)

-

Cell culture medium and supplements

-

Niflumic acid

-

A stimulant to induce PGE2 production (e.g., arachidonic acid, calcium ionophore A23187, or LPS)[12]

-

Cell lysis buffer (for intracellular PGE2 measurement)

-

PGE2 EIA kit

-

Microplate reader

Procedure:

-

Seed the cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.

-

Treat the cells with various concentrations of niflumic acid for a predetermined time.

-

Stimulate the cells with an appropriate agent to induce PGE2 synthesis.

-

For secreted PGE2: Collect the cell culture supernatant.

-

For intracellular PGE2: Aspirate the supernatant, wash the cells, and then lyse the cells with a suitable lysis buffer.[12]

-

Centrifuge the collected supernatant or cell lysate to remove any debris.

-

Quantify the PGE2 concentration in the samples using a competitive EIA kit.

-

Analyze the data to determine the dose-dependent effect of niflumic acid on PGE2 production.

Signaling Pathways and Experimental Workflows

Visual representations of the key pathways and experimental processes are provided below using the DOT language for Graphviz.

Caption: Prostaglandin Synthesis Pathway and Niflumic Acid's Mechanism of Action.

Caption: Experimental Workflow for In Vitro COX Inhibition Assay.

Conclusion

Niflumic acid effectively mitigates inflammation and pain by inhibiting the synthesis of prostaglandins through its action on COX-1 and COX-2 enzymes. A thorough understanding of its inhibitory profile, facilitated by the quantitative data and experimental protocols outlined in this guide, is essential for its appropriate clinical application and for the advancement of next-generation anti-inflammatory therapies. The provided diagrams offer a clear visual framework for the complex biochemical pathways and experimental procedures involved in the study of niflumic acid and other NSAIDs. Further research focusing on the differential effects of niflumic acid on various cell types and its potential interactions with other signaling pathways will continue to refine our understanding of its complete pharmacological profile.

References

- 1. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]